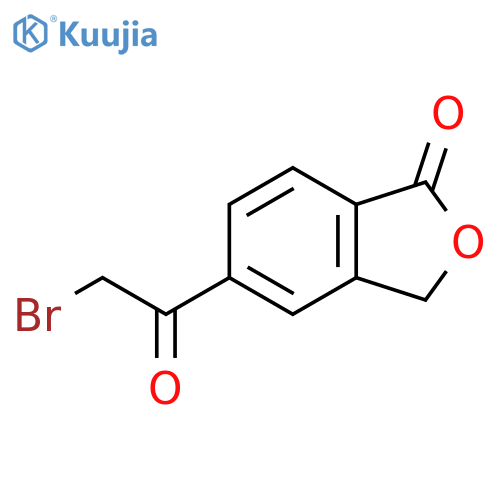

Cas no 1799842-56-0 (5-(2-Bromoacetyl)isobenzofuran-1(3H)-one)

1799842-56-0 structure

商品名:5-(2-Bromoacetyl)isobenzofuran-1(3H)-one

5-(2-Bromoacetyl)isobenzofuran-1(3H)-one 化学的及び物理的性質

名前と識別子

-

- 5-(2-bromoacetyl)isobenzofuran-1(3H)-one

- FCH4309228

- starbld0036503

- 1799842-56-0

- G65972

- DB-107031

- 5-(2-bromoacetyl)-3H-2-benzofuran-1-one

- SCHEMBL16836076

- 5-(2-Bromoacetyl)isobenzofuran-1(3H)-one

-

- インチ: 1S/C10H7BrO3/c11-4-9(12)6-1-2-8-7(3-6)5-14-10(8)13/h1-3H,4-5H2

- InChIKey: COTUUCUHJPVLCV-UHFFFAOYSA-N

- ほほえんだ: BrCC(C1C=CC2C(=O)OCC=2C=1)=O

計算された属性

- せいみつぶんしりょう: 253.95786g/mol

- どういたいしつりょう: 253.95786g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 264

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 43.4

じっけんとくせい

- 密度みつど: 1.7±0.1 g/cm3

- ふってん: 474.2±45.0 °C at 760 mmHg

- フラッシュポイント: 240.6±28.7 °C

- じょうきあつ: 0.0±1.2 mmHg at 25°C

5-(2-Bromoacetyl)isobenzofuran-1(3H)-one セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-(2-Bromoacetyl)isobenzofuran-1(3H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P021ID5-100mg |

5-(2-Bromoacetyl)isobenzofuran-1(3H)-one |

1799842-56-0 | 98% | 100mg |

$133.00 | 2024-06-18 | |

| 1PlusChem | 1P021ID5-1g |

5-(2-Bromoacetyl)isobenzofuran-1(3H)-one |

1799842-56-0 | 98% | 1g |

$609.00 | 2024-06-18 | |

| Ambeed | A1421693-1g |

5-(2-Bromoacetyl)isobenzofuran-1(3H)-one |

1799842-56-0 | 98% | 1g |

$690.0 | 2025-03-04 | |

| 1PlusChem | 1P021ID5-250mg |

5-(2-Bromoacetyl)isobenzofuran-1(3H)-one |

1799842-56-0 | 98% | 250mg |

$232.00 | 2024-06-18 | |

| Ambeed | A1421693-250mg |

5-(2-Bromoacetyl)isobenzofuran-1(3H)-one |

1799842-56-0 | 98% | 250mg |

$256.0 | 2025-03-04 | |

| Ambeed | A1421693-100mg |

5-(2-Bromoacetyl)isobenzofuran-1(3H)-one |

1799842-56-0 | 98% | 100mg |

$146.0 | 2025-03-04 |

5-(2-Bromoacetyl)isobenzofuran-1(3H)-one 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

1799842-56-0 (5-(2-Bromoacetyl)isobenzofuran-1(3H)-one) 関連製品

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1799842-56-0)5-(2-Bromoacetyl)isobenzofuran-1(3H)-one

清らかである:99%/99%

はかる:250mg/1g

価格 ($):210/564